

Protocol for Cytochrome c Reduction Assay for Nox2

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Nox2-IN-1	
Cat. No.:	B12372968	Get Quote

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

NADPH oxidase 2 (Nox2) is a multi-subunit enzyme complex that plays a critical role in host defense and various signaling pathways by producing superoxide radicals (O_2^-). Dysregulation of Nox2 activity is implicated in numerous diseases, making it a key target for therapeutic intervention. The cytochrome c reduction assay is a widely used spectrophotometric method to measure the production of extracellular superoxide by Nox2. This application note provides a detailed protocol for performing the cytochrome c reduction assay to determine Nox2 activity, particularly in a cell-free system.

Principle of the Assay

The assay is based on the ability of superoxide anions to reduce ferricytochrome c (Fe³+) to ferrocytochrome c (Fe²+). The reduction of cytochrome c results in a distinct absorbance peak at 550 nm. The rate of increase in absorbance at this wavelength is directly proportional to the rate of superoxide production. To ensure the specificity of the assay for superoxide, a parallel reaction containing superoxide dismutase (SOD) is run. SOD is an enzyme that rapidly dismutates superoxide to hydrogen peroxide and oxygen, thus inhibiting the reduction of cytochrome c by superoxide. The SOD-inhibitable portion of the cytochrome c reduction is therefore attributed to superoxide production by Nox2.



Data Presentation

Parameter	Value	Reference
Molar Extinction Coefficient (ε) of reduced cytochrome c at 550 nm	21.0 x 10 ³ M ⁻¹ cm ⁻¹	[1]
Cytochrome c Concentration	50 - 100 μΜ	[2]
NADPH Concentration	100 - 200 μΜ	[2]
Superoxide Dismutase (SOD) Concentration	100 - 300 U/mL	[2]
Wavelength for Absorbance Measurement	550 nm	[3]

Experimental Protocols Reagent Preparation

- 1. Assay Buffer (Phosphate Buffer):
- 50 mM Potassium Phosphate, pH 7.0
- 1 mM EGTA
- 1 mM MgCl₂
- Store at 4°C.
- 2. Cytochrome c Solution:
- Prepare a 1 mM stock solution of cytochrome c from equine heart in Assay Buffer.
- Store in aliquots at -20°C.
- For the assay, dilute to a working concentration of 50-100 μM in Assay Buffer.
- 3. NADPH Solution:



- Prepare a 10 mM stock solution of NADPH in Assay Buffer.
- Prepare fresh on the day of the experiment and keep on ice.
- For the assay, dilute to a working concentration of 100-200 μM in Assay Buffer.
- 4. Superoxide Dismutase (SOD) Solution:
- Prepare a 3000 U/mL stock solution of SOD from bovine erythrocytes in Assay Buffer.
- Store in aliquots at -20°C.
- For the assay, use a final concentration of 100-300 U/mL.
- 5. Arachidonic Acid (AA) or Sodium Dodecyl Sulfate (SDS) (for cell-free activation):
- Prepare a 10 mM stock solution of AA in ethanol or a 10% (w/v) stock solution of SDS in water.
- Store at -20°C.

Sample Preparation: Cell-Free System (Membrane and Cytosolic Fractions)

This protocol is designed for a cell-free reconstituted system, which allows for the precise study of Nox2 activation.

- 1. Cell Lysis and Fractionation:
- Harvest cells (e.g., neutrophils, or cell lines expressing Nox2 components) and wash with ice-cold PBS.
- Resuspend the cell pellet in a hypotonic lysis buffer (e.g., 10 mM HEPES, pH 7.4, 1.5 mM MgCl₂, 10 mM KCl, 1 mM DTT, and protease inhibitors).
- Allow cells to swell on ice for 15-20 minutes.
- Lyse the cells using a Dounce homogenizer or by sonication.



- Centrifuge the lysate at a low speed (e.g., 500 x g) for 5 minutes to remove nuclei and unbroken cells.
- Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the membranes.
- The resulting supernatant is the cytosolic fraction, and the pellet is the membrane fraction.[4]
- 2. Fraction Preparation:
- · Carefully collect the cytosolic fraction.
- Resuspend the membrane pellet in Assay Buffer.
- Determine the protein concentration of both fractions using a standard protein assay (e.g., BCA or Bradford).
- The fractions can be stored at -80°C for future use.

Assay Protocol (96-well plate format)

 Prepare Reaction Mixtures: In a 96-well microplate, prepare the following reaction mixtures for each sample, including a control with SOD.

Component	Volume (µL)	Final Concentration
Assay Buffer	Variable	-
Membrane Fraction	20 μg protein	-
Cytosolic Fraction	40 μg protein	-
Cytochrome c (working solution)	50 μL	50 μΜ
SOD (or Assay Buffer for control)	10 μL	300 U/mL
Total Volume before activation	X μL	



Initiate the Reaction:

- To activate the Nox2 complex in the cell-free system, add an activator such as Arachidonic
 Acid (final concentration ~100 μM) or SDS (final concentration ~0.05%).
- \circ Immediately after adding the activator, add NADPH to a final concentration of 100-200 μ M to start the reaction.
- Kinetic Measurement:
 - Immediately place the plate in a microplate reader pre-warmed to 37°C.
 - Measure the absorbance at 550 nm every minute for 15-30 minutes.

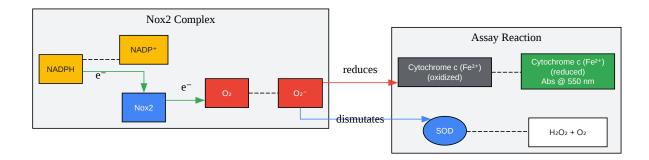
Data Analysis and Calculation

- Calculate the Rate of Cytochrome c Reduction:
 - For each well, determine the rate of change in absorbance at 550 nm per minute (ΔA550/min) from the linear portion of the kinetic curve.
- · Calculate the SOD-Inhibitable Rate:
 - Subtract the rate of the reaction with SOD from the rate of the reaction without SOD to obtain the SOD-inhibitable rate of cytochrome c reduction.
 - SOD-inhibitable rate = $(\Delta A550/min without SOD) (\Delta A550/min with SOD)$
- Calculate Superoxide Production:
 - Use the Beer-Lambert law to calculate the amount of superoxide produced.
 - Superoxide (nmol/min/mg protein) = (SOD-inhibitable rate x 10^9) / (ϵ x path length x mg protein)
 - $\varepsilon = 21,000 \text{ M}^{-1}\text{cm}^{-1}$ (molar extinction coefficient of reduced cytochrome c)[1]
 - path length (cm) = the light path of the sample in the microplate well (this needs to be determined for the specific plate and volume used).



• mg protein = the amount of membrane protein added to the well.

Mandatory Visualizations Biochemical Principle of the Cytochrome c Reduction Assay

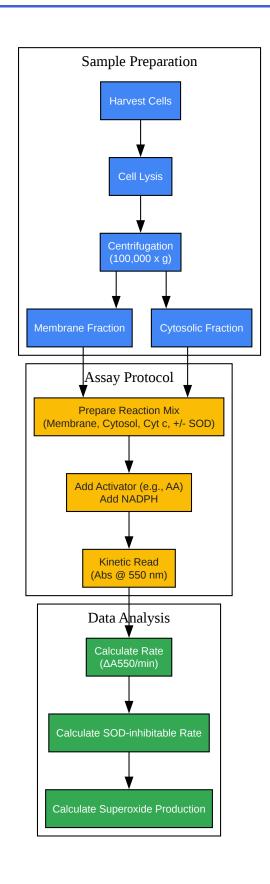


Click to download full resolution via product page

Caption: Biochemical principle of the cytochrome c reduction assay for superoxide detection.

Experimental Workflow for Cell-Free Nox2 Assay



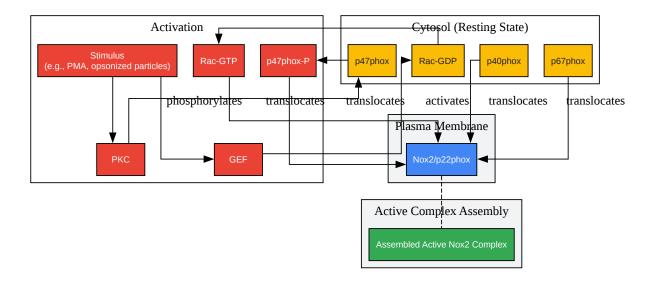


Click to download full resolution via product page

Caption: Experimental workflow for the cell-free cytochrome c reduction assay for Nox2.



Nox2 Activation Signaling Pathway



Click to download full resolution via product page

Caption: Simplified signaling pathway of Nox2 activation and assembly.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. The kinetics of the reduction of cytochrome c by the superoxide anion radical PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of superoxide overproduction by the D-LoopNox4-Nox2 cytochrome b558 in phagocytes – Differential sensitivity to calcium and phosphorylation events - PMC [pmc.ncbi.nlm.nih.gov]







- 3. Nitric Oxide reduces NADPH oxidase 5 (Nox5) activity by reversible S-nitrosylation PMC [pmc.ncbi.nlm.nih.gov]
- 4. genetex.com [genetex.com]
- To cite this document: BenchChem. [Protocol for Cytochrome c Reduction Assay for Nox2]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12372968#protocol-for-cytochrome-c-reduction-assay-for-nox2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com